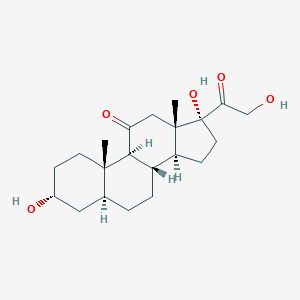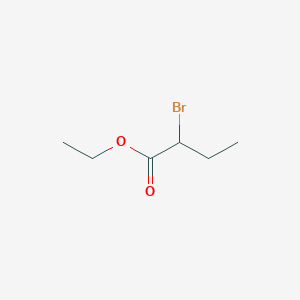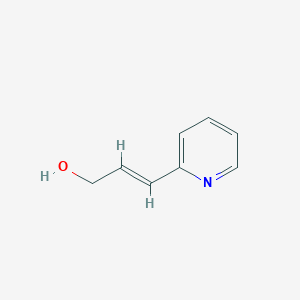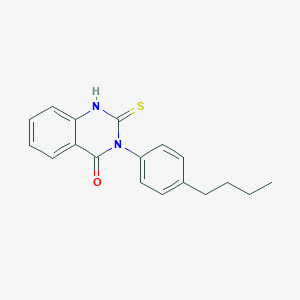
Protosappanin E1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protosappanin E1 is a natural compound that is found in the heartwood of Caesalpinia sappan L. It belongs to the class of dibenzoxocin derivatives and has been extensively studied for its various biological activities. This compound has shown promising results in treating various diseases, including cancer, inflammation, and oxidative stress.
Wissenschaftliche Forschungsanwendungen
Protosappanin E1 has been extensively studied for its various biological activities. It has shown promising results in treating various diseases, including cancer, inflammation, and oxidative stress. It has also been studied for its antimicrobial, antiviral, and antifungal activities.
Wirkmechanismus
The mechanism of action of Protosappanin E1 is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. It also regulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Protosappanin E1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory and antioxidant activities. It has been shown to reduce oxidative stress and protect against various diseases like diabetes, cardiovascular diseases, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Protosappanin E1 has several advantages for lab experiments. It is a natural compound and has shown promising results in treating various diseases. It is also readily available and can be easily synthesized. However, it also has some limitations, including its low solubility in water, which makes it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for Protosappanin E1 research. One area of research is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. Another area of research is to investigate its potential as a natural preservative in the food industry. Additionally, more studies are needed to fully understand the mechanism of action of Protosappanin E1 and its potential side effects.
Conclusion:
Protosappanin E1 is a natural compound that has shown promising results in treating various diseases. It has anti-cancer, anti-inflammatory, and antioxidant activities. It can be easily synthesized and has several advantages for lab experiments. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Eigenschaften
CAS-Nummer |
130233-78-2 |
|---|---|
Produktname |
Protosappanin E1 |
Molekularformel |
C32H26O11 |
Molekulargewicht |
586.5 g/mol |
IUPAC-Name |
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol |
InChI |
InChI=1S/C32H26O11/c33-17-1-3-19-20-9-25(37)23(35)5-15(20)11-30(39,13-40-27(19)7-17)29-42-31-12-16-6-24(36)26(38)10-22(16)32(31,43-29)21-4-2-18(34)8-28(21)41-14-31/h1-10,29,33-39H,11-14H2/t29-,30-,31-,32-/m1/s1 |
InChI-Schlüssel |
PTEHIEUVVCAMMF-SEVDZJIVSA-N |
Isomerische SMILES |
C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC[C@]1([C@@H]4O[C@@]56CC7=CC(=C(C=C7[C@]5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O |
SMILES |
C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(C4OC56CC7=CC(=C(C=C7C5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O |
Kanonische SMILES |
C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(C4OC56CC7=CC(=C(C=C7C5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O |
Synonyme |
Protosappanin E1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B145560.png)




![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)
![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)






